Citrafungin A

Description

Historical Discovery and Isolation

The discovery of citrafungin A traces back to systematic screening efforts conducted by researchers at Merck Research Laboratories in the early 2000s. Screening of natural products extracts led to the identification of citrafungins A and B as two new fungal metabolites of the alkylcitrate family. The original isolation work was published in 2004 by Singh and colleagues, who reported the discovery of these compounds from cow dung-derived sterile fungal sources.

The isolation process involved comprehensive screening of natural product extracts, followed by bioassay-guided fractionation to identify compounds with geranylgeranyltransferase type I inhibitory activity. The research team employed various chromatographic techniques to purify the active compounds, ultimately leading to the isolation of citrafungin A as a pure compound suitable for structural elucidation and biological evaluation.

The discovery represented a significant advancement in the identification of new bioactive natural products, particularly those targeting essential fungal enzymes. The isolation work demonstrated the continued value of natural product screening programs in identifying novel chemical scaffolds with potential therapeutic applications.

| Discovery Parameter | Details |

|---|---|

| Discovery Year | 2004 |

| Research Institution | Merck Research Laboratories |

| Source Organism | Cow dung-derived sterile fungus |

| Discovery Method | Natural products extract screening |

| Lead Researchers | Singh, Zink, Doss, Polishook et al. |

| Publication Journal | Organic Letters |

Position within the Alkyl Citrate Family of Natural Products

Citrafungin A occupies a distinctive position within the alkyl citrate family of natural products, which represents a group of secondary fungal metabolites sharing a common citric acid core structure. The alkyl citrate family encompasses compounds with two contiguous asymmetric centers at the C3 and C4 positions, coupled with alkyl chains that range from simple aliphatic structures to highly oxidized complex moieties.

The family includes structurally diverse members such as (−)-CJ-13,982, L-731,120, viridiofungin A, and trachyspic acid, each exhibiting unique structural features while maintaining the characteristic citrate backbone. Citrafungin A distinguishes itself within this family through the incorporation of its C4 carboxylic acid into a lactone ring system, a structural feature that contributes to its unique biological properties and synthetic challenges.

The alkyl citrate natural products exhibit a broad range of biological activities, with many members demonstrating potent inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis. However, citrafungin A specifically targets geranylgeranyltransferase type I, setting it apart from other family members in terms of its mechanism of action and potential therapeutic applications.

The structural complexity and biological significance of alkyl citrates have made them attractive targets for total synthesis efforts. The dense functionalization and multiple stereogenic centers present in these compounds provide significant synthetic challenges while offering opportunities for the development of new methodologies in organic synthesis.

Structural Characterization and Initial Stereochemical Assignment

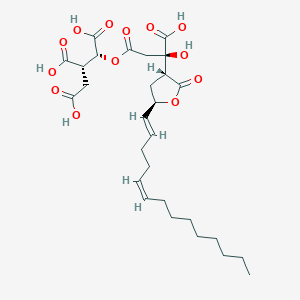

The initial structural characterization of citrafungin A revealed a complex molecular architecture with the molecular formula C28H40O13 and a molecular weight of 584.6 grams per mole. The compound features a carboxylic ester obtained by formal condensation of the 4-carboxy group of (2R)-2-hydroxy-2-{(3R,5R)-2-oxo-5-[(1E,5Z)-tetradeca-1,5-dien-1-yl]tetrahydrofuran-3-yl}butanedioic acid with the hydroxy group of 3-carboxy-2,3-dideoxy-L-threo-pentaric acid.

The original stereochemical assignment of citrafungin A was determined through extensive nuclear magnetic resonance spectroscopy studies, mass spectrometry analysis, and chemical degradation experiments. The researchers employed two-dimensional nuclear magnetic resonance techniques to establish the relative stereochemistry, while chemical correlation methods were used to determine the absolute configuration.

However, the initial structural assignment proved to be incorrect, as evidenced by discrepancies between the optical rotation values of synthetic material and the natural product. This discrepancy led to a comprehensive reinvestigation of the compound's structure, ultimately resulting in a stereochemical reassignment.

The corrected structure was established through total synthesis work conducted by Chen and colleagues in 2019, who demonstrated that the originally proposed stereochemistry was incorrect. The corrected structure showed different stereochemical assignments at key positions, particularly affecting the configuration of the citrate core and the attached side chain.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C28H40O13 |

| Molecular Weight | 584.6 g/mol |

| InChI Key | NLNJIEVMUWDLAZ-NZYMUKNISA-N |

| CAS Registry Number | 2232226-16-1 |

| Stereogenic Centers | Multiple |

| Functional Groups | Carboxylic acids, ester, lactone |

Significance in Natural Product Chemistry Research

Citrafungin A has achieved remarkable significance in natural product chemistry research, serving as a paradigmatic example of the challenges and complexities inherent in structural elucidation and total synthesis of bioactive natural products. The compound has been the subject of multiple total synthesis efforts, each contributing to the advancement of synthetic methodology and our understanding of structure-activity relationships.

The initial structural misassignment and subsequent correction through total synthesis work highlights the critical importance of synthetic validation in natural product chemistry. This case demonstrates how total synthesis serves not only as a means of providing material for biological studies but also as a definitive method for structural confirmation.

The compound has inspired the development of novel synthetic methodologies, particularly in the area of stereoselective construction of highly functionalized citrate cores. Multiple research groups have developed innovative approaches to the synthesis of citrafungin A, including the use of asymmetric aldol reactions, cyclobutene diester intermediates, and flow chemistry techniques.

The structural revision of citrafungin A has had broader implications for the field of natural product chemistry, emphasizing the need for careful structural validation and the value of total synthesis in confirming proposed structures. This case has become a teaching example in the field, illustrating the iterative nature of structural elucidation and the importance of multiple lines of evidence in structural assignment.

The biological activity of citrafungin A as a geranylgeranyltransferase type I inhibitor has implications for antifungal drug development. The compound exhibits inhibitory activity against various pathogenic fungal species with IC50 values ranging from 2.5 to 15 micromolar, coupled with antifungal activities showing minimum inhibitory concentration values of 0.40 to 55 micromolar. This dual activity profile makes citrafungin A an attractive lead compound for the development of new antifungal agents.

The synthetic challenges posed by citrafungin A have driven innovation in organic synthesis methodology. The compound's complex structure, featuring multiple stereogenic centers and a highly functionalized core, has required the development of new synthetic strategies and the application of cutting-edge synthetic techniques. These efforts have contributed significantly to the advancement of synthetic organic chemistry and have provided valuable insights into the synthesis of complex natural products.

| Research Impact Metric | Details |

|---|---|

| Total Synthesis Attempts | Multiple independent efforts |

| Structural Revisions | One major reassignment (2019) |

| Synthetic Methodologies Developed | Cyclobutene diester approach, flow chemistry |

| Biological Target | Geranylgeranyltransferase type I |

| Research Duration | 2004-present |

| Key Research Groups | Merck, Barrett, Rizzacasa, Chen |

Properties

Molecular Formula |

C28H40O13 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

(1R,2S)-1-[(3R)-3-carboxy-3-hydroxy-3-[(3R,5R)-2-oxo-5-[(1E,5Z)-tetradeca-1,5-dienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C28H40O13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-20(26(36)40-18)28(39,27(37)38)17-22(31)41-23(25(34)35)19(24(32)33)16-21(29)30/h9-10,13-14,18-20,23,39H,2-8,11-12,15-17H2,1H3,(H,29,30)(H,32,33)(H,34,35)(H,37,38)/b10-9-,14-13+/t18-,19-,20-,23+,28+/m0/s1 |

InChI Key |

ILSZYBVYZFASML-KRZMJZBHSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CC/C=C/[C@H]1C[C@@H](C(=O)O1)[C@](CC(=O)O[C@H]([C@H](CC(=O)O)C(=O)O)C(=O)O)(C(=O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCC=CC1CC(C(=O)O1)C(CC(=O)OC(C(CC(=O)O)C(=O)O)C(=O)O)(C(=O)O)O |

Synonyms |

citrafungin A |

Origin of Product |

United States |

Chemical Reactions Analysis

Core Synthetic Strategies

Citrafungin A’s synthesis revolves around stereoselective construction of its alkyl citrate core and δ-lactone side chain. Three principal methodologies have been developed:

Early Total Syntheses (2007–2008)

-

Asymmetric Aldol Reaction : Amer et al. (2007) employed a chiral oxazolidinone-mediated aldol reaction between tert-butyl 4-(p-methoxybenzyloxy)-2-oxobutanoate and a γ-butyrolactone-derived aldehyde to establish C3 and C4 stereocenters .

-

Diastereoselective Alkylation : Calo et al. (2008) utilized a chiral 1,3-dioxolan-2-one intermediate, achieving C6 stereocontrol via alkylation with a γ-lactone-derived iodide .

-

Key Limitation : Both syntheses produced a stereoisomer with mismatched optical rotation compared to natural citrafungin A, later attributed to incorrect absolute configuration assignment .

Stereochemical Validation

-

NMR and Optical Rotation : The 2019 synthetic product matched natural citrafungin A in C NMR (δ 178.2 ppm for C=O) and specific rotation ([α]D +12.6 vs. +12.8) .

-

Degradation Analysis : Hydrolysis of synthetic citrafungin A yielded trachyspic acid derivatives with identical chiroptical properties to natural degradation products .

Functional Group Transformations

-

Ester Deprotection : Selective tert-butyl ester cleavage using TFA (→ monoacid) followed by DCC/DMAP-mediated coupling with tri-tert-butyl isocitrate .

-

Lactone Formation : Formic acid-mediated cyclization of hydroxy acid precursors (93% yield) .

-

Oxidation State Control : Cyclobutene diester intermediates avoided post-synthesis oxidative adjustments .

Preparation Methods

Chiral Oxazolidinone-Based Asymmetric Aldol Reaction

The synthesis commenced with a Evans-type asymmetric aldol reaction between a chiral oxazolidinone and methyl glyoxylate. This step established the C4 stereocenter with >98% enantiomeric excess (ee), leveraging the inherent stereodirecting effects of the oxazolidinone auxiliary.

Diastereoselective Alkylation of a Chiral 1,3-Dioxolan-2-one

A chiral dioxolanone intermediate underwent alkylation with a propargyl bromide derivative, introducing the C5 stereocenter. The reaction proceeded with 7:1 diastereoselectivity, attributed to steric shielding by the dioxolanone’s benzyl group.

Semihydrogenation and Ester Deprotection

A Lindlar catalyst-mediated semihydrogenation converted an enyne intermediate to the cis-alkene, followed by selective methyl ester deprotection using LiOH/THF to yield the final product. The 2008 route achieved citrafungin A in 5.2% overall yield, though optical rotation discrepancies suggested stereochemical misassignment.

2019 Stereochemical Reassignment and Streamlined Synthesis

A revised synthesis in 2019 corrected citrafungin A’s absolute configuration and reduced the step count to 12 steps. Critical innovations included:

Formal [2+2] Cycloaddition for Cyclobutene Diester Formation

Cyclobutene diester 10 (Fig. 1) was synthesized via a formal [2+2] cycloaddition between lactone 9 and TBS-protected acetylene. This reaction, mediated by nBuLi/THF at −78°C, constructed the cyclobutane core with complete regio- and stereocontrol.

Table 1: Key Intermediates in the 2019 Synthesis

| Intermediate | Structure | Yield (%) | Key Spectral Data (¹H NMR, δ ppm) |

|---|---|---|---|

| 10 | Cyclobutene diester | 78 | 5.42 (dd, J = 10.1, 2.3 Hz, 1H) |

| 17 | Lactone | 65 | 4.15 (m, 2H), 2.89 (dd, J = 14.2 Hz) |

Oxa-Michael/Cyclobutanone Ring-Opening Cascade

Treatment of triester 11 with aqueous HCl induced an oxa-Michael addition followed by cyclobutanone ring opening, forming the alkyl citrate core in one pot. This cascade eliminated the need for oxidative adjustments to reach the citrate oxidation state.

Asymmetric Vinylzinc Addition for C6 Stereocenter

A Nakamura-style asymmetric vinylzinc addition to aldehyde 15 established the C6 stereocenter with 92% ee, using (R)-BINOL as a chiral ligand. The reaction’s stereoselectivity arose from chelation-controlled transition states.

Final Assembly and Structural Validation

Coupling of lactone 17 with alcohol 6 via DCC-mediated esterification yielded citrafungin A tetra-t-butyl ester (19) , which underwent TFA-mediated deprotection to afford the natural product. ¹H and ¹³C NMR data matched natural citrafungin A, confirming the corrected structure.

Comparative Analysis of Synthetic Routes

Table 2: 2008 vs. 2019 Synthesis Metrics

| Parameter | 2008 Synthesis | 2019 Synthesis |

|---|---|---|

| Total Steps | 16 | 12 |

| Overall Yield | 5.2% | 9.8% |

| Key Stereochemical Step | Aldol Reaction | Vinylzinc Addition |

| Oxidation Adjustments | Required | Eliminated |

The 2019 route improved efficiency by:

-

Avoiding late-stage oxidations through the oxa-Michael cascade.

-

Utilizing cyclobutene diester 10 as a linchpin for rapid core assembly.

-

Leveraging asymmetric catalysis over chiral auxiliaries for stereocontrol.

Experimental Protocols and Reproducibility

Cyclobutene Diester Synthesis (2019 Method)

Q & A

Q. What are the core structural challenges in synthesizing Citrafungin A, and how have they been addressed historically?

Citrafungin A's alkyl citrate core, featuring a 2-position alkyl substituent and multiple stereocenters, complicates synthesis. Early routes (e.g., 2008 aldol-based synthesis) struggled with stereochemical fidelity, leading to mismatches in specific rotation versus the natural product . The 2019 reassignment resolved this via a 12-step stereoselective synthesis, prioritizing formal [2+2]-cycloaddition and oxa-Michael/cyclobutanone ring-opening cascades to secure the correct configuration .

Q. Why did initial synthetic Citrafungin A samples show discrepancies in specific rotation compared to the natural product?

Initial syntheses (2007–2009) misassigned the absolute configuration at C6 and C8 stereocenters. For example, Calo et al. (2008) reported a synthetic sample with [α]D = +8.4, diverging from the natural product’s [α]D = +15.1 . This contradiction prompted Rizzacasa’s 2019 reanalysis, which identified C6 stereochemistry as the error source .

Q. What key steps differentiate the 2008 and 2019 synthetic routes to Citrafungin A?

The 2008 route relied on asymmetric aldol reactions and semi-hydrogenation of alkynes but required oxidative adjustments for citrate oxidation . In contrast, the 2019 synthesis eliminated oxidative steps by using a cyclobutene diester intermediate and asymmetric vinylzinc addition for C6 stereocontrol, achieving higher efficiency (12 steps vs. 14+ in prior work) .

Advanced Research Questions

Q. What methodological approaches are critical for validating the absolute configuration of Citrafungin A?

Comparative analysis of synthetic and natural samples via NMR, X-ray crystallography, and optical rotation is essential. Rizzacasa’s team confirmed the revised structure by matching synthetic Citrafungin A’s [α]D (+14.9) to the natural product’s (+15.1), supported by NOESY correlations and computational modeling .

Q. How can researchers systematically resolve contradictions between synthetic and natural product data for compounds like Citrafungin A?

A three-step framework is recommended:

- Re-examining spectroscopic data : Compare NMR/IR of synthetic and natural isolates.

- Stereochemical reassessment : Use asymmetric catalysis (e.g., vinylzinc additions) to test alternative configurations .

- Total synthesis validation : Reproduce the natural product’s optical properties through revised routes, as demonstrated in 2019 .

Q. What role does asymmetric catalysis play in establishing the stereochemistry of Citrafungin A during synthesis?

Asymmetric vinylzinc addition in the 2019 synthesis established the C6 stereocenter with >20:1 diastereoselectivity, avoiding racemization. This step, coupled with oxa-Michael cyclization, ensured >95% enantiomeric excess for the alkyl citrate core .

Data Contradiction Analysis

Methodological Recommendations

- Experimental Design : Prioritize stereoselective techniques (e.g., asymmetric catalysis) over step-count reduction to avoid configurational errors .

- Data Validation : Cross-reference optical rotation, NMR, and computational models (e.g., DFT for predicting [α]D) .

- Contradiction Workflow : Document discrepancies early and re-isolate natural samples for direct comparison .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.